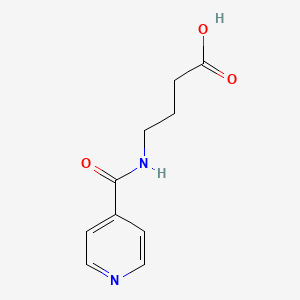

4-(Isonicotinoylamino)butanoic acid

Description

4-(Isonicotinoylamino)butanoic acid is a derivative of butanoic acid featuring an isonicotinoyl (pyridine-4-carbonyl) group linked via an amide bond to the amino moiety at the fourth carbon of the butanoic acid backbone. These compounds are typically synthesized via coupling reactions between activated carboxylic acids (e.g., isonicotinic acid derivatives) and 4-aminobutanoic acid, followed by purification using chromatographic methods .

Properties

CAS No. |

67036-49-1 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-(pyridine-4-carbonylamino)butanoic acid |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)2-1-5-12-10(15)8-3-6-11-7-4-8/h3-4,6-7H,1-2,5H2,(H,12,15)(H,13,14) |

InChI Key |

CZOQVDHADMADNN-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=O)NCCCC(=O)O |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCCC(=O)O |

Other CAS No. |

67036-49-1 |

Synonyms |

GABA isonicotinoylamide GABA-IG isonicotinoylamide GABA isonicotinylamide GABA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(isonicotinoylamino)butanoic acid with structurally related butanoic acid derivatives, focusing on substituents, molecular properties, and biological activities. Data are curated from the provided evidence.

Key Observations:

Substituent Impact on Bioactivity: Quinoline-substituted derivatives (e.g., 4-[(quinolin-4-yl)amino]butanoic acid) exhibit potent anticancer activity (IC₅₀ < 20 µM) but low selectivity (>100 µM against non-target cells) . Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance thermal stability and are favored in chiral synthesis due to their rigid structures .

Physicochemical Properties: Hydrophilic substituents (e.g., hydroxyl or acetyl groups) improve aqueous solubility, as seen in 4-acetamidobutanoic acid and 4-(4-hydroxyphenyl)butanoic acid . Bulky substituents like adamantyl () or aromatic systems (e.g., quinoline) increase molecular weight and logP, affecting membrane permeability .

Synthetic Utility: Butanoic acid derivatives serve as intermediates in drug synthesis. For example, 4-phenylbutanoic acid is nitrated and reduced to produce chlorambucil, an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.